molecular formula C10H18N4 B13611612 1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine

1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine

Cat. No.: B13611612
M. Wt: 194.28 g/mol
InChI Key: OMMYTVFSPJTZFB-UHFFFAOYSA-N
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Description

1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine is a heterocyclic compound that features a piperazine ring substituted with a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry. The presence of both piperazine and pyrazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine typically involves the reaction of 5-methyl-1H-pyrazole with an appropriate piperazine derivative. One common method includes the nucleophilic substitution reaction where 5-methyl-1H-pyrazole is reacted with 1-(2-chloroethyl)piperazine under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine is primarily attributed to its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • 1-(2,3-dimethyl-1H-pyrazol-5-yl)piperazine
  • 1-(4-methyl-1H-pyrazol-3-yl)piperazine

Comparison: 1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and pharmacological profiles, making it a valuable candidate for specific applications in medicinal chemistry and drug development .

Properties

IUPAC Name

1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-9-8-10(13-12-9)2-5-14-6-3-11-4-7-14/h8,11H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMYTVFSPJTZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CCN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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